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Compound of Interest

Compound Name: DA-8031

Cat. No.: B10826378 Get Quote

Technical Support Center: DA-8031
This technical support center provides guidance for researchers, scientists, and drug

development professionals on optimizing the dosage of DA-8031 to minimize side effects

during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)
Q1: What is DA-8031 and what is its primary mechanism of action?

DA-8031 is a novel selective serotonin reuptake inhibitor (SSRI).[1][2] Its primary mechanism

of action is the potent and selective inhibition of the serotonin transporter (SERT), which is

responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1]

This inhibition leads to an increased concentration of serotonin in the synapse, enhancing

serotonergic neurotransmission.

Q2: What are the most common side effects observed with DA-8031 in clinical trials?

The most frequently reported adverse events in clinical studies with DA-8031 were nausea,

dizziness, and headache.[3][4] These side effects are generally mild in nature.

Q3: What is the recommended starting dose for DA-8031 in clinical research?

In clinical trials, single ascending doses have been studied from 5 mg up to 120 mg.[4][5]

Multiple ascending dose studies have evaluated 20 mg, 30 mg, and 40 mg daily doses.[6][7]
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For initial clinical investigations, a conservative approach would be to start with a low dose

within the tested range and escalate based on tolerability and pharmacokinetic data.

Q4: Are there any serious adverse events associated with higher doses of DA-8031?

At a single dose of 120 mg, QT prolongation was observed.[5] Therefore, careful

cardiovascular monitoring is recommended when exploring higher dosage levels.

Q5: How does the pharmacokinetics of DA-8031 influence dosing strategy?

DA-8031 is rapidly absorbed, reaching maximum plasma concentration in 2-3 hours.[5] It has a

terminal half-life of approximately 18-29 hours, which is suitable for a once-daily dosing

regimen.[5] The systemic exposure to DA-8031 increases proportionally with doses up to 80

mg.[3][4]

Q6: Does genetic variation impact the safety and pharmacokinetics of DA-8031?

Yes, genetic polymorphisms of the cytochrome P450 enzyme CYP2D6 can affect the systemic

exposure to DA-8031.[3][7] Individuals who are CYP2D6 intermediate metabolizers may have

significantly higher plasma concentrations of the drug.[3] Genotyping for CYP2D6 may be a

consideration in studies to better manage dosing and minimize potential side effects.

Troubleshooting Guides
Issue: Unexpectedly high incidence or severity of side effects (nausea, dizziness, headache) at

a planned dose.

Possible Cause: The starting dose may be too high for the specific population or individual,

potentially due to factors like CYP2D6 metabolizer status.

Solution:

Dose Reduction: Immediately consider reducing the dose for subsequent subjects or

cohorts.

Pharmacokinetic Sampling: If not already part of the protocol, implement sparse

pharmacokinetic sampling to assess for unexpectedly high drug exposure.
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CYP2D6 Genotyping: Consider genotyping subjects for CYP2D6 to identify individuals

who may be at higher risk for increased exposure and side effects.

Staggered Dosing: In multiple-dose studies, consider a more staggered dosing schedule

at the initiation of treatment to allow for subject acclimatization.

Issue: Observation of QT prolongation.

Possible Cause: This has been specifically linked to higher doses of DA-8031 (e.g., 120 mg

single dose).

Solution:

Dose Capping: Cap the maximum dose to be administered at a level below which QT

prolongation has been observed (e.g., 80 mg or lower in single-dose studies).

Intensive ECG Monitoring: Implement a robust cardiac monitoring schedule, including

baseline and post-dose ECGs, especially during dose escalation phases.

Exclusion Criteria: Exclude subjects with a history of cardiac abnormalities or those taking

concomitant medications known to affect the QT interval.

Data Summary
Table 1: Summary of Single Ascending Dose (SAD) Clinical Trial Data for DA-8031
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Dose Group
Number of
Subjects

Common Adverse
Events

Notes

5 mg N/A N/A Well tolerated

10 mg N/A N/A Well tolerated

20 mg N/A
Nausea, Dizziness,

Headache
Mild severity

40 mg N/A
Nausea, Dizziness,

Headache
Mild severity

60 mg N/A
Nausea, Dizziness,

Headache
Mild severity

80 mg N/A
Nausea, Dizziness,

Headache
Well tolerated

120 mg N/A

Nausea, Dizziness,

Headache, QT

Prolongation

QT prolongation

observed

Table 2: Summary of Multiple Ascending Dose (MAD) Clinical Trial Data for DA-8031

Dose Group (daily)
Number of
Subjects

Common Adverse
Events

Notes

20 mg
10 (8 active, 2

placebo)
Mild adverse events

Generally well

tolerated

30 mg
10 (8 active, 2

placebo)
Mild adverse events

Generally well

tolerated

40 mg
10 (8 active, 2

placebo)
Mild adverse events

Generally well

tolerated

Experimental Protocols
Protocol: Dose-Range Finding Study for DA-8031 in a Rodent Model
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Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats).

Acclimatization: Allow animals to acclimate for at least one week before the study begins.

Dose Selection: Based on in vitro data and literature on similar SSRIs, select a starting dose.

A common approach is to use a dose escalation design (e.g., 3, 10, 30 mg/kg).

Group Allocation: Randomly assign animals to dose groups, including a vehicle control group

(n=6-8 per group).

Administration: Administer DA-8031 or vehicle via the intended clinical route (e.g., oral

gavage).

Observation:

Clinical Signs: Observe animals for signs of toxicity (e.g., changes in posture, activity,

grooming, and any signs of nausea-like behavior such as pica) at regular intervals (e.g.,

30 minutes, 1, 2, 4, and 24 hours post-dose).

Body Weight: Record body weight daily.

Behavioral Assessments: Conduct relevant behavioral tests to assess for central nervous

system side effects (e.g., open field test for locomotor activity, rotarod test for motor

coordination).

Pharmacokinetic Sampling: Collect blood samples at predetermined time points to correlate

exposure with observed effects.

Data Analysis: Analyze the data to determine the Maximum Tolerated Dose (MTD) and to

establish a dose-response relationship for both efficacy and side effects.

Visualizations
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Caption: Mechanism of action of DA-8031 as an SSRI.
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Caption: Experimental workflow for DA-8031 dose optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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